
Sodium 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 222-827-8, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it a valuable chemical in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trimethylamine+Epichlorohydrin→(3-chloro-2-hydroxypropyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of (3-chloro-2-hydroxypropyl)trimethylammonium chloride is carried out in large-scale reactors. The process involves the continuous addition of trimethylamine and epichlorohydrin, followed by purification steps to remove any impurities. The final product is obtained in high purity and yield.
化学反应分析
Types of Reactions
(3-chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different alcohols or ketones.
科学研究应用
(3-chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the modification of biomolecules and as a disinfectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: Applied in the production of surfactants, fabric softeners, and water treatment chemicals.
作用机制
The mechanism of action of (3-chloro-2-hydroxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and conditions.
相似化合物的比较
Similar Compounds
- (3-chloro-2-hydroxypropyl)dimethylamine
- (3-chloro-2-hydroxypropyl)diethylamine
- (3-chloro-2-hydroxypropyl)triethylamine
Uniqueness
(3-chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high reactivity and versatility make it suitable for a wide range of applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
3624-64-4 |
|---|---|
分子式 |
C16H10N3NaO7S |
分子量 |
411.3 g/mol |
IUPAC 名称 |
sodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI 键 |
NXLJCMZUMDRSMJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


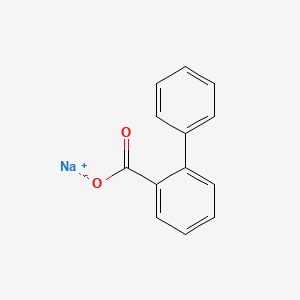



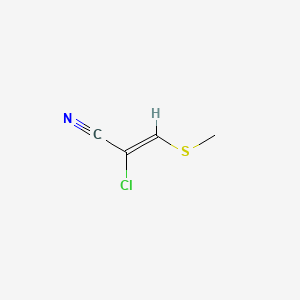

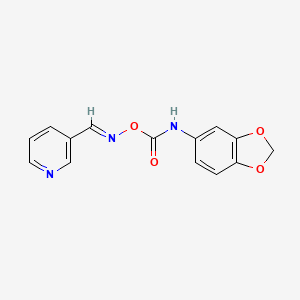
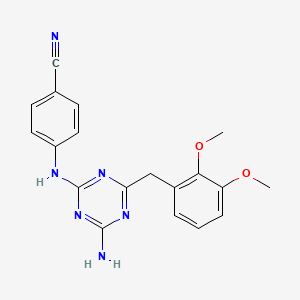
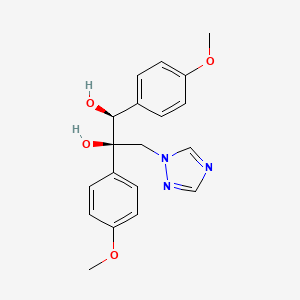

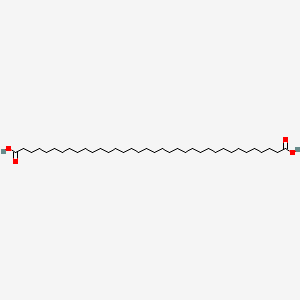

![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)
